Triethylsilanol

Catalog No.
S563633
CAS No.
597-52-4
M.F
C6H16OSi
M. Wt
132.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triethylsilanol

CAS Number

597-52-4

Product Name

Triethylsilanol

IUPAC Name

triethyl(hydroxy)silane

Molecular Formula

C6H16OSi

Molecular Weight

132.28 g/mol

InChI

InChI=1S/C6H16OSi/c1-4-8(7,5-2)6-3/h7H,4-6H2,1-3H3

InChI Key

WVMSIBFANXCZKT-UHFFFAOYSA-N

SMILES

CC[Si](CC)(CC)O

Synonyms

triethylsilane, Triethylsilanol

Canonical SMILES

CC[Si](CC)(CC)O

The exact mass of the compound Triethylsilanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Triethylsilanol is a versatile liquid organosilanol characterized by a boiling point of 158 °C and a density of 0.864 g/mL. As a critical intermediate in silicone polymer synthesis, a robust surface modifier, and a specialized derivatization reagent, it provides a highly processable liquid alternative to solid silanols. Its primary procurement value lies in its balanced steric profile, offering greater stability against premature self-condensation than its methyl analog while maintaining higher reactivity than bulky aryl derivatives [1]. This makes it a reliable choice for scalable siloxane synthesis, surface endcapping, and biocatalytic silylation applications.

Substituting triethylsilanol with the more common trimethylsilanol often leads to process failures due to the latter's extreme volatility and rapid self-condensation into hexamethyldisiloxane, which severely limits shelf-life and high-temperature utility . Conversely, utilizing bulkier alternatives like triphenylsilanol introduces solubility constraints and drastically reduces condensation reaction rates—often by several orders of magnitude—necessitating harsher conditions or prolonged reaction times[1]. Consequently, triethylsilanol is uniquely required when a process demands a liquid-phase silanol with moderate steric hindrance, ensuring both reagent stability during storage and predictable kinetics during surface functionalization or controlled polymerization.

Kinetic Stability Against Premature Self-Condensation

Triethylsilanol demonstrates exceptional kinetic stability against self-condensation compared to its lower homologue. Under identical catalytic conditions, triethylsilanol condenses to form disiloxanes at a rate 1/600th that of trimethylsilanol [1]. This dramatic reduction in self-reactivity prevents the premature formation of inactive siloxanes during storage and handling, ensuring higher active reagent availability for target silylation or endcapping reactions.

Evidence DimensionRelative rate of self-condensation
Target Compound Data1/600 relative rate
Comparator Or BaselineTrimethylsilanol (Baseline: 1)
Quantified Difference600-fold reduction in self-condensation rate
ConditionsAcidic or basic catalysis in methanol

A drastically lower self-condensation rate ensures extended shelf-life and prevents yield loss to unwanted disiloxane byproducts during procurement and storage.

Thermal Processability and Volatility Control

The thermal profile of triethylsilanol allows for its integration into higher-temperature manufacturing processes where trimethylsilanol would prematurely vaporize. Triethylsilanol exhibits a boiling point of 158 °C, which is significantly higher than that of trimethylsilanol (approx. 99 °C). This elevated boiling point minimizes evaporative losses during reflux conditions and enhances safety by reducing volatile organic compound (VOC) emissions in industrial settings.

Evidence DimensionBoiling point at atmospheric pressure
Target Compound Data158 °C
Comparator Or BaselineTrimethylsilanol (~99 °C)
Quantified Difference~59 °C higher boiling point
ConditionsAtmospheric pressure

The higher boiling point enables the use of triethylsilanol in elevated-temperature reactions without the need for pressurized vessels or excessive reagent excess to compensate for evaporative loss.

Optimal Reactivity Profile vs. Bulky Aryl Silanols

While triethylsilanol is highly stable compared to trimethylsilanol, it remains significantly more reactive than bulky aryl silanols. In quantitative kinetic studies, triphenylsilanol reacts at a rate less than 2 × 10^-6 times that of trimethylsilanol, effectively rendering it inert under mild conditions[1]. Triethylsilanol, reacting at 1/600th the rate of trimethylsilanol, strikes an optimal balance: it is stable enough to handle easily but reactive enough to undergo efficient condensation without requiring extreme temperatures or aggressive catalysts.

Evidence DimensionRelative condensation reactivity
Target Compound Data1/600 relative rate (vs TMS-OH)
Comparator Or BaselineTriphenylsilanol (< 2 × 10^-6 relative rate vs TMS-OH)
Quantified DifferenceTriethylsilanol is over 800 times more reactive than triphenylsilanol
ConditionsCatalyzed condensation in methanol

This balanced reactivity profile allows buyers to avoid the harsh reaction conditions necessitated by triphenylsilanol while avoiding the instability of trimethylsilanol.

High Conversion Efficiency in Biocatalytic Silyl Ether Synthesis

Triethylsilanol demonstrates excellent compatibility with enzymatic condensation processes, offering a greener route to silyl ethers. In studies utilizing recombinant silicateins for the condensation of silanols with 1-octanol, triethylsilanol achieved >80% conversion to the corresponding silyl ether [1]. This high conversion rate mirrors the efficiency of smaller silanols while providing a bulkier, more stable triethylsilyl protecting group, proving its viability in mild, enzyme-catalyzed organosiloxane synthesis.

Evidence DimensionEnzymatic condensation conversion
Target Compound Data>80% conversion
Comparator Or BaselineTrimethylsilanol (Baseline comparator for small silanols)
Quantified DifferenceMaintains >80% high conversion despite increased steric bulk
ConditionsSilicatein-catalyzed condensation with 1-octanol in octane

Enables the procurement of a stable silanol for green, biocatalytic synthesis of bulkier silyl ethers without sacrificing reaction yields.

High-Temperature Siloxane Polymerization and Endcapping

Due to its elevated boiling point (158 °C) and controlled self-condensation kinetics, triethylsilanol is the ideal endcapping agent for high-temperature siloxane polymerization processes. Unlike trimethylsilanol, which vaporizes prematurely and self-condenses rapidly, triethylsilanol ensures consistent stoichiometric incorporation into the polymer matrix, improving batch-to-batch reproducibility .

Biocatalytic Synthesis of Silyl Ethers

Triethylsilanol is highly suited for green chemistry workflows utilizing recombinant silicateins for silyl ether synthesis. Its ability to achieve >80% conversion under mild, enzymatic conditions makes it a superior choice for protecting group chemistry on sensitive substrates where harsh chemical catalysts must be avoided [1].

Sterically Balanced Surface Functionalization

For the surface modification of silica and nanoparticles, triethylsilanol provides an optimal balance between reactivity and steric shielding. It reacts efficiently with surface hydroxyls—unlike the overly bulky triphenylsilanol—while providing a denser, more hydrophobic ethyl 'umbrella' than trimethylsilanol, making it highly effective for creating moisture-resistant coatings[2].

Boiling Point

154.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 3 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

597-52-4

Wikipedia

Triethylsilanol

General Manufacturing Information

Silanol, 1,1,1-triethyl-: ACTIVE

Dates

Last modified: 08-15-2023

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